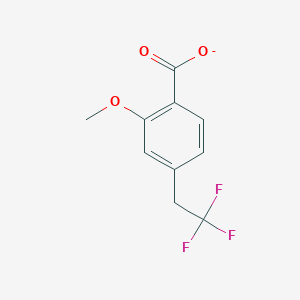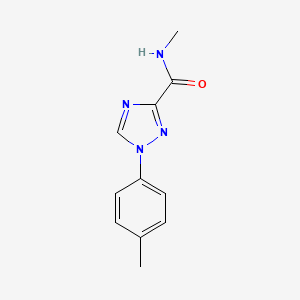![molecular formula C18H23N5O3S2 B13368008 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368008.png)
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Attachment of the Phenoxypropyl Group: The phenoxypropyl group is attached through an alkylation reaction using phenoxypropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound used in the synthesis of various organic molecules.
Uniqueness
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolothiadiazole core, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H23N5O3S2 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
3-(1-methylsulfonylpiperidin-3-yl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O3S2/c1-3-15(26-14-9-5-4-6-10-14)17-21-23-16(19-20-18(23)27-17)13-8-7-11-22(12-13)28(2,24)25/h4-6,9-10,13,15H,3,7-8,11-12H2,1-2H3 |
Clé InChI |
YZFBVITYTCNJGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NN2C(=NN=C2S1)C3CCCN(C3)S(=O)(=O)C)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide](/img/structure/B13367925.png)
![{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B13367927.png)
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B13367931.png)
![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine](/img/structure/B13367933.png)

![6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367948.png)
![butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B13367952.png)
![4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13367972.png)
![Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367980.png)
![7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol](/img/structure/B13367985.png)

![Benzyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13367999.png)
![4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13368004.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368007.png)
